![molecular formula C13H24N2O2 B4538889 N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide](/img/structure/B4538889.png)
N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide, also known as NPPF, is a compound that has gained attention in scientific research due to its potential therapeutic applications. NPPF is a derivative of the compound N-(4-piperidinyl)-2-(2,6-dimethylphenyl)acetamide (PD168077), which is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including neurotransmission, calcium signaling, and stress response. NPPF has been shown to have a high affinity for the sigma-1 receptor, and its synthesis and mechanism of action have been extensively studied.
Scientific Research Applications
Neuroinflammation Imaging
PET imaging studies have identified compounds with structures similar to N-(1-propyl-4-piperidinyl)tetrahydro-2-furancarboxamide as potential tools for neuroinflammation imaging. For instance, [11C]CPPC, a PET radiotracer specific for the CSF1R, a microglia-specific marker, is highlighted for its application in noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019). This application is pivotal in understanding and monitoring the progression of diseases such as Alzheimer's disease, Parkinson's disease, and others involving neuroinflammatory processes.
Pharmacological Modulation
Studies on derivatives of piperidine and furancarboxamide have shown potential in modulating pharmacologically relevant properties. For example, research on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides explored how fluorination affects basicity, lipophilicity, and aqueous solubility, providing insights into the design of local anesthetics and possibly impacting the development of compounds with enhanced pharmacokinetic profiles (Vorberg et al., 2016).
Chemical Synthesis and Reactivity
Chemical synthesis research has developed methodologies for the synthesis of furan-2-carboxamide derivatives, showcasing the versatility of these compounds in organic chemistry. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole illustrate the potential of furan-2-carboxamide in generating complex heterocyclic compounds, which can have various applications in medicinal chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antipsychotic Agent Development
The exploration of heterocyclic carboxamides as potential antipsychotic agents has led to the identification of furan-2-carboxamide derivatives with significant in vivo activity. Such studies underline the therapeutic potential of these compounds in treating psychiatric disorders by antagonizing specific receptor targets (Norman et al., 1996).
properties
IUPAC Name |
N-(1-propylpiperidin-4-yl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-7-15-8-5-11(6-9-15)14-13(16)12-4-3-10-17-12/h11-12H,2-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBTWGPTVMRQCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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